2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
108611-20-7
VCID:
VC20771109
InChI:
InChI=1S/C14H15N5/c1-10-13(11-2-5-17-6-3-11)8-12(9-16)14(19-10)18-7-4-15/h2-3,5-6,8H,4,7,15H2,1H3,(H,18,19)
SMILES:
CC1=C(C=C(C(=N1)NCCN)C#N)C2=CC=NC=C2
Molecular Formula:
C14H15N5
Molecular Weight:
253.3 g/mol
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile
CAS No.: 108611-20-7
Cat. No.: VC20771109
Molecular Formula: C14H15N5
Molecular Weight: 253.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108611-20-7 |
|---|---|
| Molecular Formula | C14H15N5 |
| Molecular Weight | 253.3 g/mol |
| IUPAC Name | 2-(2-aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C14H15N5/c1-10-13(11-2-5-17-6-3-11)8-12(9-16)14(19-10)18-7-4-15/h2-3,5-6,8H,4,7,15H2,1H3,(H,18,19) |
| Standard InChI Key | WHUMBSYSOTVRDA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C(=N1)NCCN)C#N)C2=CC=NC=C2 |
| Canonical SMILES | CC1=C(C=C(C(=N1)NCCN)C#N)C2=CC=NC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator